1-Butyl-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,5-substituted pyrrolidin-2-ones, which includes 1-Butyl-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one, involves a straightforward synthetic route from donor–acceptor cyclopropanes bearing an ester group as one of the acceptor substituents . This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines (anilines, benzylamines, etc.) to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .Molecular Structure Analysis
The molecular structure of this compound is based on the molecular formula C20H29N3O. The pyrrolidine ring, a component of this compound, is a five-membered nitrogen heterocycle .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .Physical and Chemical Properties Analysis
The molecular weight of this compound is 327.472. Further physical and chemical properties are not explicitly mentioned in the available resources.Applications De Recherche Scientifique
Ionic Liquid Promoted Synthesis
Ionic liquids, such as 1-butyl-3-methylimidazolium bromide, facilitate the synthesis of complex molecules. For example, they have been used to synthesize 3-aminoimidazo[1,2-a]pyridines in good to excellent yields, highlighting the utility of ionic liquids in promoting reactions efficiently and enabling easy separation and reuse of the ionic liquid from the product (Shaabani, Soleimani, & Maleki, 2006).
Synthesis with High Antibacterial Activity
The nucleophilic ring opening of 1,4-disubstituted 2-pyrrolidones with hydrazine for synthesizing azoles with high antibacterial activity demonstrates the potential of utilizing specific chemical structures for medical applications. These compounds were screened for their antibacterial properties, indicating the significance of such chemical frameworks in developing therapeutic agents (Peleckis, Anusevičius, Šiugždaitė, & Mickevičius, 2018).
Green Catalysis for Pyrroles Synthesis
The use of basic functionalized ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide, for catalyzing the condensation reaction of acid chlorides, amino acids, and dialkyl acetylenedicarboxylates in water to afford functionalized pyrroles, showcases the role of ionic liquids in environmental-friendly catalysis. This method provides high yields and demonstrates the potential for aqueous media synthesis (Yavari & Kowsari, 2008).
Novel Syntheses of Hexahydro-1H-pyrrolo[1,2-a]imidazoles
The preparation of 1-phenyl-5-(benzotriazol-1-yl)hexahydro-1H-pyrrolo[1,2-a]imidazole and its reactions with various reagents to produce substituted hexahydro-1H-pyrrolo[1,2-a]imidazoles highlights innovative approaches to synthesize structurally complex and potentially bioactive compounds. These methods offer good to excellent yields and provide insights into the configurations and conformations of the synthesized compounds (Katritzky, Qiu, He, & Yang, 2000).
Characterization and Optical Properties of Novel Derivatives
The synthesis and characterization of novel 1,3,4-oxadiazole-containing imidazo[1,5-a]pyridine derivatives and their absorption and fluorescence spectra in dichloromethane point to the importance of chemical modifications in tuning the optical properties of compounds. These findings have implications for the development of new materials for optical applications (Ge, Hao, Duan, & Wang, 2011).
Orientations Futures
The resulting di- and trisubstituted pyrrolidin-2-ones, which include 1-Butyl-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one, can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology, such as benz [ g ]indolizidine derivatives .
Propriétés
IUPAC Name |
1-butyl-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O/c1-3-5-9-13-23-18-11-8-7-10-17(18)21-20(23)16-14-19(24)22(15-16)12-6-4-2/h7-8,10-11,16H,3-6,9,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAONVLBELIDEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.